1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20190392
InChI: InChI=1S/C11H12IN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2
SMILES:
Molecular Formula: C11H12IN3O
Molecular Weight: 329.14 g/mol

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20190392

Molecular Formula: C11H12IN3O

Molecular Weight: 329.14 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H12IN3O
Molecular Weight 329.14 g/mol
IUPAC Name 1-[2-(4-iodophenoxy)ethyl]pyrazol-4-amine
Standard InChI InChI=1S/C11H12IN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2
Standard InChI Key CBGLXIALJDMAPA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCCN2C=C(C=N2)N)I

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is C₁₁H₁₃IN₃O, derived from the pyrazole core (C₃H₄N₂), the 2-(4-iodophenoxy)ethyl side chain (C₈H₈IO), and the primary amine substituent. The molecular weight is calculated as 329.15 g/mol, accounting for the iodine atom’s significant contribution (127 g/mol) .

Structural Features

The compound’s structure (Fig. 1) includes:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • 4-Iodophenoxyethyl group: A phenoxy moiety substituted with iodine at the para position, connected via an ethyl spacer to the pyrazole’s N1.

  • Primary amine: Located at the C4 position of the pyrazole, enhancing reactivity and hydrogen-bonding potential .

Table 1: Key Structural Descriptors

PropertyValue
SMILESIC1=CC=C(OCCN2C=C(C=N2)N)C=C1
InChIKeyZJXKJYVVMUTVOW-UHFFFAOYSA-N
Topological Polar Surface Area64.3 Ų (amine + ether)

The iodine atom introduces steric bulk and electronic effects, influencing intermolecular interactions and metabolic stability .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Pyrazole-4-amine core: Synthesized via cyclization of hydrazines with 1,3-diketones or via transition metal-catalyzed reactions .

  • 4-Iodophenoxyethyl side chain: Introduced through nucleophilic substitution or coupling reactions .

Proposed Synthesis Route

A plausible three-step synthesis involves:

Step 1: Formation of Pyrazole-4-amine

Reacting ethyl 3-oxobutanoate with hydrazine hydrate under acidic conditions yields 1H-pyrazol-4-amine .

Step 2: Alkylation with 2-(4-Iodophenoxy)ethyl Group

The pyrazole’s N1 is alkylated using 2-(4-iodophenoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

Step 3: Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, confirmed via NMR and HRMS .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYieldCitation
1Hydrazine hydrate, HCl, EtOH, reflux75%
22-(4-Iodophenoxy)ethyl bromide, K₂CO₃68%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the amine and ether groups. Limited aqueous solubility (estimated logP = 2.8) .

  • Stability: Susceptible to oxidative degradation at the iodine center under light; storage in amber vials recommended .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.20 (t, 2H, OCH₂), 3.95 (t, 2H, NCH₂), 5.30 (s, 2H, NH₂) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1240 cm⁻¹ (C-O-C) .

CompoundTarget ActivityIC₅₀/MICCitation
7-Iodo-2,6-diphenylpyrazolo[4,3-c]pyridineAntiproliferative (MCF-7)2.3 μM
4-TrifluoromethylpyrazoleAntibacterial (E. coli)8 μg/mL

Applications in Drug Development

Radiopharmaceuticals

The iodine-131 isotope could be incorporated for targeted radiotherapy, leveraging the compound’s affinity for tumor-specific receptors .

Kinase Inhibitors

The pyrazole-4-amine scaffold is a known hinge-binding motif in kinase inhibitors (e.g., JAK2, CDK4/6). Molecular docking studies suggest favorable interactions with ATP-binding pockets .

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